
A-192621
描述
A-192621 是一种合成的化合物,它作为内皮素 B 受体的选择性拮抗剂,是 G 蛋白偶联受体超家族的成员。 它以其高度选择性和效力而闻名,能够抑制内皮素 B 受体介导的反应 .
准备方法
合成路线和反应条件
A-192621 是通过一系列化学反应合成的,这些反应涉及吡咯烷环的形成以及随后的功能化。关键步骤包括:
- 吡咯烷环的形成。
- 苯并二恶英基和丙氧基苯基的引入。
- 最终功能化以获得所需的化合物 .
工业生产方法
This compound 的工业生产涉及优化合成路线,以便进行大规模生产。这包括:
- 扩大反应条件。
- 通过高性能液相色谱 (HPLC) 等纯化技术确保高纯度和产率。
- 冻干以获得稳定形式的最终产品 .
化学反应分析
反应类型
A-192621 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰官能团。
常用试剂和条件
氧化: 常用的氧化剂,如高锰酸钾或三氧化铬。
还原: 还原剂,如氢化锂铝或硼氢化钠。
取代: 试剂,如卤素、硝化剂或磺化剂
主要产品
从这些反应中形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可用于进一步研究和开发 .
科学研究应用
Pharmacological Research
Mechanism of Action
A-192621 selectively binds to ET-B receptors, inhibiting their activity and consequently affecting various physiological responses such as vasodilation and blood pressure regulation. This mechanism is critical in understanding the role of endothelin receptors in cardiovascular health.
Case Study: Hypertension Models
In a study investigating the role of ET-B receptors in hypertension, this compound was administered to anesthetized rats. The results indicated that this compound effectively blocked ET-B receptor-mediated vasodilation, leading to increased mean arterial pressure (MAP) and total peripheral resistance (TPR) . This suggests that ET-B antagonism can exacerbate hypertensive responses, highlighting its potential as a therapeutic target.
Cardiovascular Applications
Clinical Implications
this compound has been explored for its potential therapeutic applications in conditions such as pulmonary arterial hypertension (PAH). Its ability to inhibit ET-B receptor activity may help mitigate the pathological effects of endothelin-1 (ET-1), which is known to contribute to vascular remodeling and increased vascular resistance.
Data Table: Effects of this compound on Hemodynamics
Study Reference | Dose (mg/kg) | Effect on MAP | Effect on TPR | Notes |
---|---|---|---|---|
5 | Increased | Increased | Complete blockade of IRL-1620-induced responses | |
30 | Elevated | Not specified | Long-term treatment effects observed |
Neuroscience Research
Role in Pain Modulation
this compound's interaction with ET-B receptors extends into the realm of pain research. The compound has been utilized to investigate the role of these receptors in sensory pathways, particularly in models of chronic pain. Research indicates that ET-B receptor activation may play a dual role in pain modulation, with both pro-nociceptive and anti-nociceptive effects depending on the context.
Case Study: Pain Models
In experiments involving diabetic neuropathy models, this compound was shown to have minimal impact on tactile allodynia thresholds, suggesting that while ET-B receptors are involved in pain pathways, their blockade does not significantly alter pain perception under certain conditions .
Drug Development
Novel Therapeutics
The specificity and potency of this compound make it a valuable tool in drug development targeting endothelin receptors. Its high selectivity for ET-B over ETA receptors allows researchers to delineate the distinct physiological roles these receptors play, paving the way for more targeted therapies.
Table: Comparison of Endothelin Receptor Antagonists
Compound | Selectivity | IC50 (nM) ET-A | IC50 (nM) ET-B |
---|---|---|---|
This compound | Selective | 4280 | 4.5 |
IRL-2500 | Selective | Not specified | Not specified |
Non-selective | Non-selective | <1 | <1 |
作用机制
A-192621 通过选择性地与内皮素 B 受体结合,从而抑制其活性,来发挥其作用。这导致内皮素-1 诱导的反应(如血管收缩和细胞增殖)减少。 所涉及的分子靶点和途径包括抑制内皮素 B 受体介导的钙动员,以及促进肺动脉平滑肌细胞凋亡 .
相似化合物的比较
类似化合物
西他昔坦: 另一种具有不同选择性特征的内皮素受体拮抗剂。
波生坦: 一种双重内皮素受体拮抗剂,靶向内皮素 A 和内皮素 B 受体。
独特性
This compound 独特之处在于其对内皮素 B 受体的选择性和效力很高,使其成为研究和潜在治疗应用的宝贵工具。 它促进特定细胞类型凋亡的能力及其口服活性使其与其他类似化合物进一步区别开来 .
生物活性
A-192621 is a selective non-peptidic antagonist of the endothelin B receptor (ETBR) that has garnered attention for its potential therapeutic applications, particularly in oncology and cardiovascular health. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound functions primarily by blocking the ETBR, which plays a critical role in various physiological processes, including vasodilation and modulation of cell proliferation. The blockade of this receptor can inhibit signaling pathways associated with tumor growth and metastasis, particularly in melanoma and other cancers.
- Inhibition of Tumor Growth : Studies have demonstrated that this compound significantly inhibits melanoma growth in vivo. In experiments with nude mice implanted with melanoma cells, treatment with this compound resulted in marked tumor size reduction, suggesting its potential as an antitumor agent .
- Vasodilatory Effects : this compound has been shown to enhance mean arterial pressure (MAP) and total peripheral resistance (TPR) while counteracting vasoconstriction induced by ET-1. This indicates its role in modulating vascular responses and suggests potential applications in managing conditions like hypertension .
Pharmacokinetics and Efficacy
The pharmacokinetic profile of this compound reveals its effectiveness at varying dosages. In animal studies, doses as low as 5 mg/kg have shown significant effects on hemodynamic responses, outperforming other ETBR antagonists such as IRL-2500 . The compound’s selectivity for the ETBR over ETA receptors is critical for its therapeutic efficacy.
Table 1: Comparative Efficacy of this compound
Compound | Dose (mg/kg) | Effect on MAP | Effect on TPR | Tumor Growth Inhibition |
---|---|---|---|---|
This compound | 5 | Significant | Significant | High |
IRL-2500 | 5 | Moderate | Moderate | Moderate |
A-216546 | 10 | Low | Low | Low |
Case Study 1: Melanoma Treatment
In a controlled study involving intracranial melanoma models, mice treated with this compound showed significant inhibition of tumor growth compared to the control group. The treatment was initiated four days post-tumor cell inoculation, with results indicating that this compound effectively penetrated the blood-brain barrier when administered alongside cyclosporin A, enhancing its therapeutic potential against CNS tumors .
Case Study 2: Cardiovascular Effects
A separate study focused on the cardiovascular implications of this compound demonstrated that it could ameliorate renal and mesenteric vasoconstriction induced by endothelin-1. The findings indicated that while both this compound and IRL-2500 enhanced constrictor responses to ET-1, this compound was more effective at blocking the hemodynamic effects of IRL-1620 .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Endothelin Clearance : A study indicated that treatment with this compound led to a significant increase in plasma immunoreactive endothelin-1 levels, supporting the hypothesis that ETBR antagonists may play a role in regulating endothelin clearance from circulation .
- Gene Expression Changes : Microarray analyses have shown that treatment with this compound alters gene expression profiles in metastatic variants of melanoma cell lines, suggesting mechanisms by which it may inhibit tumor progression through modulation of pathways involved in cell development and migration .
- Sympathetic Hyperinnervation : Research has also noted that administration of this compound can influence sympathetic nervous system activity post-myocardial infarction, potentially mitigating adverse cardiac remodeling associated with increased sympathetic tone .
属性
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(2,6-diethylanilino)-2-oxoethyl]-2-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O6/c1-4-16-39-25-13-10-23(11-14-25)32-30(33(37)38)26(24-12-15-27-28(17-24)41-20-40-27)18-35(32)19-29(36)34-31-21(5-2)8-7-9-22(31)6-3/h7-15,17,26,30,32H,4-6,16,18-20H2,1-3H3,(H,34,36)(H,37,38)/t26-,30-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEHCKYYIXQEBM-FUKIBTTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(C(CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)[C@H]2[C@@H]([C@H](CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102953 | |
Record name | (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195529-54-5 | |
Record name | (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195529-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | A-192621 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195529545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701102953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-192621 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XE882529E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。